molecular formula C12H16N4 B2676108 (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine CAS No. 1156207-16-7

(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B2676108
CAS No.: 1156207-16-7
M. Wt: 216.288
InChI Key: PMSAJNMGOOWWMY-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a synthetic organic compound that features a cyclopropylmethyl group attached to an amine, which is further connected to a triazolo[4,3-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyridine Core:

    Attachment of the Cyclopropylmethyl Group:

    Amine Functionalization:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the triazolo[4,3-a]pyridine ring or the amine group, potentially leading to the formation of reduced triazole derivatives or secondary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base are common reagents.

Major Products:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Reduced triazole derivatives or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or modulating the activity of target proteins. This can lead to alterations in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine
  • (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)amine

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amine group.
  • Chemical Properties: These structural variations can lead to differences in chemical reactivity and physical properties, such as solubility and stability.
  • Biological Activity: The biological activity can also vary, with different compounds potentially exhibiting different affinities for target proteins or varying levels of efficacy in biological assays.

This detailed overview provides a comprehensive understanding of (Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9(13-8-10-5-6-10)12-15-14-11-4-2-3-7-16(11)12/h2-4,7,9-10,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSAJNMGOOWWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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